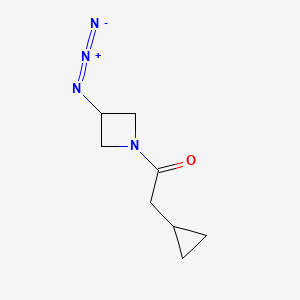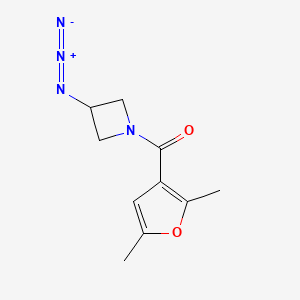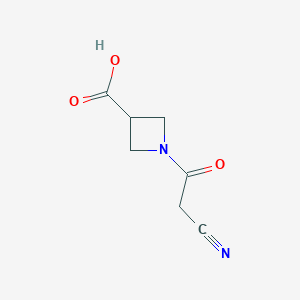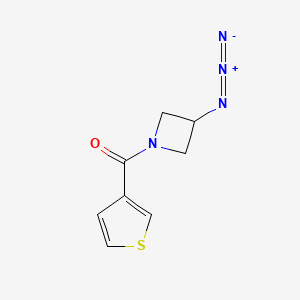
1-(Acetylglycyl)azetidin-3-carbonsäure
Übersicht
Beschreibung
1-(Acetylglycyl)azetidine-3-carboxylic acid is a useful research compound. Its molecular formula is C8H12N2O4 and its molecular weight is 200.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Acetylglycyl)azetidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Acetylglycyl)azetidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese und Pharmazeutische Chemie
Azetidine, darunter "1-(Acetylglycyl)azetidin-3-carbonsäure", sind eine der wichtigsten viergliedrigen Heterocyclen, die in der organischen Synthese und pharmazeutischen Chemie eingesetzt werden . Die Reaktivität von Azetidinen wird durch eine beträchtliche Ringspannung angetrieben, was sich sowohl in der einfachen Handhabung als auch in einer einzigartigen Reaktivität niederschlägt, die unter geeigneten Reaktionsbedingungen ausgelöst werden kann .
Arzneimittelforschung
Azetidine dienen als Motive in der Arzneimittelforschung . Sie kommen in bioaktiven Molekülen und Naturprodukten wie Azelnidipin, Cobimetinib und Ximelagatran vor . Diese Medikamente dienen als Antihypertensivum, Calciumkanalblocker, als Hemmstoff der mitogenaktivierten Proteinkinase und als orales Antikoagulans .
Polymersynthese
Azetidine wurden in der Polymersynthese eingesetzt . Das einzigartige viergliedrige Ringscaffold von Azetidinen, das das eingebettete polare Stickstoffatom enthält, stellt einen privilegierten Baustein in diesem Bereich dar .
Synthese neuer funktionalisierter Derivate
“this compound” kann zur Synthese neuer funktionalisierter Aziridin-2- und Azetidin-3-carbonsäurederivate verwendet werden . Diese Derivate sind von großem Interesse als potenzielle foldamerische Bausteine .
Hemmung der Diaminopimelat (DAP)-Epimerase
Die verschiedenen Isomere der 2-(4-Amino-4-carboxybutyl)azetidin-2-carbonsäure sind irreversible Inhibitoren und Substratmimik der Diaminopimelat (DAP)-Epimerase . Dieses Enzym ist für die Biosynthese von Lysin in Pflanzen unerlässlich .
Pharmazeutische und agrochemische Forschung
Azetidin und seine Derivate, einschließlich "this compound", sind wertvolle Verbindungen in der pharmazeutischen und agrochemischen Forschung . Sie können zur Entwicklung neuer Medikamente und Agrochemikalien eingesetzt werden .
Wirkmechanismus
Target of Action
1-(Acetylglycyl)azetidine-3-carboxylic acid is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The primary targets of this compound are therefore the antibodies or proteins that it is designed to link with.
Mode of Action
As a linker, 1-(Acetylglycyl)azetidine-3-carboxylic acid connects an antibody or protein to a cytotoxic drug in ADCs or a ligand for an E3 ubiquitin ligase in PROTACs . This allows the drug or ligand to be selectively delivered to cells expressing the target protein, enhancing the specificity and reducing the systemic toxicity of the treatment .
Biochemical Pathways
In the context of ADCs, the antibody-drug conjugate is internalized by the target cell, where the cytotoxic drug is released to exert its effect . For PROTACs, the compound brings the target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .
Result of Action
The result of the action of 1-(Acetylglycyl)azetidine-3-carboxylic acid is the selective delivery of a cytotoxic drug to target cells in the case of ADCs, or the selective degradation of a target protein in the case of PROTACs . This can lead to the death of the target cells or the modulation of cellular processes, depending on the specific drug or target protein involved.
Biochemische Analyse
Biochemical Properties
1-(Acetylglycyl)azetidine-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been found to act as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs) and as a PROTAC linker, which is used in the synthesis of proteolysis-targeting chimeras (PROTACs) . These interactions are crucial for the compound’s function in targeted drug delivery and protein degradation.
Cellular Effects
1-(Acetylglycyl)azetidine-3-carboxylic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its role as a linker in ADCs and PROTACs allows it to facilitate the targeted delivery of cytotoxic agents to specific cells, leading to cell death in cancer cells . Additionally, it can modulate gene expression by promoting the degradation of target proteins through the ubiquitin-proteasome system .
Molecular Mechanism
The molecular mechanism of 1-(Acetylglycyl)azetidine-3-carboxylic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a PROTAC linker, it binds to both the target protein and an E3 ubiquitin ligase, bringing them into close proximity and promoting the ubiquitination and subsequent degradation of the target protein . This mechanism is essential for its role in targeted protein degradation and therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Acetylglycyl)azetidine-3-carboxylic acid can change over time due to its stability and degradation. Studies have shown that the compound remains stable under specific storage conditions, such as -20°C for up to three years in powder form and six months in solution . Long-term effects on cellular function have been observed in in vitro and in vivo studies, where the compound’s ability to degrade target proteins has been maintained over extended periods .
Dosage Effects in Animal Models
The effects of 1-(Acetylglycyl)azetidine-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively promotes the degradation of target proteins without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential off-target effects and damage to healthy cells . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
1-(Acetylglycyl)azetidine-3-carboxylic acid is involved in metabolic pathways that include interactions with various enzymes and cofactors. As a PROTAC linker, it facilitates the ubiquitination and degradation of target proteins, which can affect metabolic flux and metabolite levels . The compound’s role in these pathways is essential for its function in targeted protein degradation and therapeutic applications.
Transport and Distribution
The transport and distribution of 1-(Acetylglycyl)azetidine-3-carboxylic acid within cells and tissues involve interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic efficacy and minimizing off-target effects.
Subcellular Localization
1-(Acetylglycyl)azetidine-3-carboxylic acid’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function, influencing its ability to degrade target proteins and exert therapeutic effects . Identifying these subcellular localization mechanisms is essential for understanding the compound’s mode of action and optimizing its use in therapeutic applications.
Eigenschaften
IUPAC Name |
1-(2-acetamidoacetyl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4/c1-5(11)9-2-7(12)10-3-6(4-10)8(13)14/h6H,2-4H2,1H3,(H,9,11)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRHZWAIMRLLAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1CC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















